Allyl p-tolylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
prop-2-enyl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C11H13NO2/c1-3-8-14-11(13)12-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,12,13) |
InChI Key |
NTQQLKZDWVPTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCC=C |
Origin of Product |
United States |
Synthetic Methodologies for Allyl P Tolylcarbamate and Analogs
Direct Synthesis Approaches
Direct synthesis approaches offer efficient routes to aryl carbamates, often through one-pot procedures that enhance atom economy and reduce synthetic steps. These methods frequently employ transition metal catalysts to facilitate the formation of the carbamate (B1207046) linkage from readily available starting materials.
Transition Metal-Catalyzed Carbamate Formation
Transition metal catalysis has revolutionized the synthesis of aryl carbamates, providing mild and versatile methods that tolerate a wide range of functional groups. Palladium, nickel, and rhodium/copper co-catalytic systems have emerged as powerful tools in this context.
An efficient method for the synthesis of N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl halides (chlorides) and triflates with sodium cyanate (B1221674). organic-chemistry.orgmit.eduorganic-chemistry.org This approach allows for the in situ generation of an aryl isocyanate intermediate, which is then trapped by an alcohol to furnish the desired carbamate. mit.eduacs.org The use of aryl triflates as coupling partners has been shown to expand the substrate scope, particularly for sterically hindered substrates and reactive nucleophiles like benzyl (B1604629) alcohol. organic-chemistry.orgmit.edu
This one-pot process is advantageous as it avoids the handling of hazardous reagents such as phosgene (B1210022) and azides. organic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst, such as Pd₂(dba)₃, and a suitable ligand. The choice of ligand is crucial to prevent catalyst deactivation. organic-chemistry.org For the synthesis of allyl carbamates, a specific challenge arises from the potential for palladium(0)-catalyzed deprotection of the allyl group. mit.edunih.gov This can be circumvented by adding an agent like iodobenzene (B50100) to the reaction mixture before the introduction of allyl alcohol, which converts the reactive Pd(0) to Pd(II) and minimizes the undesired cleavage. mit.edunih.gov
The reaction conditions are generally mild, and the methodology is applicable to a broad range of aryl and heteroaryl halides and triflates, as well as various alcohols. thieme-connect.com
Table 1: Examples of Palladium-Catalyzed Synthesis of N-Aryl Carbamates
| Aryl Halide/Triflate | Alcohol | Catalyst System | Product | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylmethanol | Pd₂(dba)₃ / Ligand | Benzyl p-tolylcarbamate | 87 | psu.edu |
| 5-Chloro-2-methylphenyl trifluoromethanesulfonate | Benzyl alcohol | Pd₂(dba)₃ / Ligand | bis-Cbz-protected dianiline | 85 | nih.gov |
| 4-Chlorotoluene | 4-Methoxyphenol | Pd₂(dba)₃ / Ligand | 4-Methoxyphenyl p-tolylcarbamate | >95 | nih.gov |
This table presents selected examples and is not exhaustive.
A novel approach for the synthesis of O-aryl carbamates utilizes a dual nickel photocatalysis system. acs.orgnih.govacs.org This method involves the reaction of aryl iodides or bromides with amines and carbon dioxide under visible light irradiation at ambient pressure. acs.orgnih.govacs.org This process is significant as it employs carbon dioxide, a renewable and non-toxic C1 source, as a replacement for hazardous reagents like phosgene. acs.org
The reaction proceeds through a proposed Ni(I)-Ni(III) catalytic cycle, where the active Ni(I) species is generated by a photocatalyst. nih.govresearchgate.net The rate-limiting steps are believed to be the photocatalyst-mediated reduction of Ni(II) to Ni(I) and the subsequent oxidative addition of the aryl halide. nih.gov The physical properties of the photocatalyst are critical for achieving high selectivity and activity. acs.orgnih.gov While this method has been successfully applied to a range of aryl halides and amines, challenges remain, such as the decomposition of carbamates derived from primary amines under the reaction conditions. researchgate.net
A co-catalytic system of rhodium and copper has been effectively employed in the oxidative carbonylation of amines and alcohols with carbon monoxide (CO) to produce carbamates. rsc.orgresearchgate.net This three-component reaction offers a direct route to carbamates under relatively mild conditions. rsc.org The reaction is versatile, accommodating primary, secondary, and tertiary alcohols. rsc.org
In this system, rhodium acts as the primary catalyst for the carbonylation, while copper serves as a co-catalyst, often in the form of a copper-based oxidant. rsc.orgacs.org The reaction mechanism is thought to involve the formation of a rhodium-carbonyl complex, which then reacts with the amine and alcohol. While a detailed mechanistic understanding is still evolving, the efficiency of this dual catalytic system has been demonstrated for a variety of substrates. rsc.org
Routes from Isocyanates and Alcohols
The reaction of an isocyanate with an alcohol is a classical and widely used method for the synthesis of carbamates. This reaction is typically straightforward and can be catalyzed by bases or certain metal catalysts. nasa.govacs.org For the synthesis of allyl p-tolylcarbamate, this would involve the reaction of p-tolyl isocyanate with allyl alcohol.
The reaction is often carried out in a suitable solvent, and in some cases, can be promoted by a base. acs.org The isocyanate itself can be generated in situ from other precursors, such as N-Boc-protected amines, through cobalt-catalyzed reactions. rsc.orgrsc.org This in situ generation avoids the handling of potentially hazardous isocyanates. The reaction of p-tolyl isocyanate with various alcohols, including n-butyl alcohol, has been studied to understand the kinetics and mechanism, often employing catalysts like ferric acetylacetonate. nasa.gov
Table 2: Synthesis of Carbamates from Isocyanates and Alcohols
| Isocyanate | Alcohol | Catalyst/Conditions | Product | Reference |
| p-Tolyl isocyanate | Allyl alcohol | N-Methylimidazole | This compound | amazonaws.com |
| p-Tolyl isocyanate | Benzyl alcohol | NaHCO₃ | Benzyl p-tolylcarbamate | psu.edu |
| Phenyl isocyanate | n-Butyl alcohol | Ferric Acetylacetonate | n-Butyl phenylcarbamate | nasa.gov |
This table provides illustrative examples of the reaction.
Conversions Involving S-Methyl N-Alkylthiocarbamates
An alternative route to alkyl and aryl alkylcarbamates involves the conversion of S-methyl N-alkylthiocarbamates. researchgate.netthieme-connect.com This method provides a general, one-step procedure where the S-methyl N-alkylthiocarbamate is reacted directly with an alcohol or a phenol. researchgate.net The reaction is typically performed in a solvent like toluene (B28343) at reflux in the presence of a base such as triethylamine. researchgate.net
This synthetic strategy is part of a broader approach to use S,S-dimethyl dithiocarbonate as a safer substitute for phosgene in the synthesis of various carbamate-related compounds. thieme-connect.com The S-methyl N-alkylthiocarbamates themselves can be prepared from primary aliphatic amines and S,S-dimethyl dithiocarbonate. thieme-connect.com This multi-step, one-pot procedure allows for the synthesis of a variety of carbamates in high yields and purity. thieme-connect.com
Synthesis via Allyl Alcohol Derivatives
This compound and related N-aryl carbamates can be synthesized through various methods involving allyl alcohol derivatives. atamanchemicals.com A prominent approach is the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate, where alcohols, including allyl alcohol, act as nucleophiles to trap the in situ generated aryl isocyanates. organic-chemistry.orgmit.edu This method is advantageous as it often requires only a slight excess of the alcohol. mit.edu To circumvent the potential for undesired palladium(0)-catalyzed deprotection of the newly formed allyl carbamate, the palladium catalyst can be converted to its Pd(II) state by introducing an oxidant like iodobenzene. organic-chemistry.orgmit.edu
The synthesis of allyl alcohols themselves can be achieved through several routes, including the hydrolysis of allyl chloride, the isomerization of propylene (B89431) oxide, and the dehydrogenation of propanol. atamanchemicals.com More specialized methods include the palladium-catalyzed 1,3-isomerization of tertiary allylic alcohols to secondary ones and the copper-catalyzed defluorinative borylation of 3-substituted 3,3-difluoropropenes. organic-chemistry.org Additionally, a three-component annulation strategy using allylic alcohols, ketones, and ammonium (B1175870) acetate (B1210297) provides a metal-free pathway to certain pyridine (B92270) derivatives. rsc.org Direct carbonylation of allylic alcohols to produce β,γ-unsaturated acids or esters can also be achieved under palladium catalysis, often at low carbon monoxide pressures. bohrium.com
Protecting Group Strategies Utilizing Allyl Functionality
The allyl functionality, particularly in the form of the allyloxycarbonyl (AOC) group, serves as a crucial protecting group in multi-step organic synthesis, including peptide, nucleotide, and carbohydrate chemistry. nih.govtandfonline.comiris-biotech.de
Allyloxycarbonyl Group Application in Synthesis
The allyloxycarbonyl (AOC) group is a widely employed protecting group for amines, amino acids, and hydroxyl groups. nih.goviris-biotech.deiris-biotech.de Its utility is demonstrated in solid-phase peptide synthesis, where it can protect the indole (B1671886) moiety of tryptophan, preventing oxidative side reactions during the final cleavage steps. nih.gov In carbohydrate chemistry, the AOC group has been used for the regioselective protection of hydroxyl groups, proving stable under various glycosylation conditions. tandfonline.com It has also been successfully used to protect exocyclic amines of nucleobases in the solid-support synthesis of pro-oligonucleotide heteropolymer chimeras. tandfonline.com The AOC group is compatible with both Fmoc/tBu and Boc/Bzl strategies in peptide synthesis. iris-biotech.deiris-biotech.de
The introduction of the AOC group can be achieved by reacting an amine or alcohol with allyl chloroformate or a related activated ester. google.com For instance, the synthesis of allyl carbamates can be accomplished by reacting alcohols with carbonyldiimidazole (CDI) or triphosgene, followed by the appropriate amine. nih.gov
Catalytic Cleavage Mechanisms of Allyl Protecting Groups
The removal of the allyl and allyloxycarbonyl protecting groups is most commonly achieved through palladium-catalyzed reactions, which offer mild and selective conditions. colab.wsuva.nl
Palladium-Catalyzed Deprotection Pathways
The generally accepted mechanism for the palladium-catalyzed cleavage of allyl carbamates involves the formation of a π-allylpalladium complex upon treatment of the protected compound with a palladium(0) catalyst. uva.nl In the presence of a nucleophile, this complex undergoes cleavage to yield the deprotected amine or alcohol, carbon dioxide, and an allylated nucleophile. google.comuva.nl
A variety of palladium catalysts and nucleophilic scavengers have been employed for this deprotection. Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst. google.comthieme-connect.com Nucleophiles, or "allyl group acceptors," are crucial for the reaction's success and to prevent side reactions like the formation of allylamines. uva.nl Commonly used nucleophiles include:
N,N'-dimethylbarbituric acid thieme-connect.com
Tributyltin hydride iris-biotech.deuva.nl
2-Mercaptoethanol organic-chemistry.org
Silylated amines in the presence of a silylating electrophile researchgate.net
Formic acid researchgate.net
Potassium 2-ethylhexanoate (B8288628) google.com
The choice of nucleophile can influence the reaction conditions and selectivity. For instance, using solid-supported barbituric acid facilitates the isolation and purification of the deprotected compounds. thieme-connect.comresearchgate.net The use of tributyltin hydride allows for a "transprotection" strategy where the Alloc group can be directly converted to another protecting group, such as a Boc group, in a one-pot procedure. uva.nl
Table 1: Palladium-Catalyzed Deprotection of Allyl Carbamates
| Catalyst | Nucleophile/Scavenger | Substrate Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | N,N'-dimethylbarbituric acid | Allyl amines, carbamates, esters | Mild and selective deprotection | thieme-connect.com |
| Pd(0) | Tributyltin hydride | Allyl carbamates | Allows for one-pot transprotection | iris-biotech.deuva.nl |
| Pd/C | 2-Mercaptoethanol | Cbz, Alloc, methyl carbamates | Nucleophilic deprotection, avoids hydrogenolysis | organic-chemistry.org |
| Pd(0) | Silylated amines/trimethylsilyl acetate | Allyl carbamates | Very mild and selective conditions | researchgate.net |
| Pd(PPh₃)₄ | Formic acid/Pyridine/N-hydroxysuccinimide | Cinnamyloxycarbonyl (Coc) group | Selective cleavage over Z and Boc groups | researchgate.net |
| Pd(PPh₃)₄ | Solid-supported barbituric acid | Allyl amines, carbamates, carbonates, esters, ethers | Facile isolation and purification | thieme-connect.comresearchgate.net |
| Pd(PPh₃)₄ | Potassium 2-ethylhexanoate | Allylic esters, carbonates, carbamates | Near-neutral conditions, high yield | google.com |
Alternative Catalytic and Oxidative Deprotection Methods
While palladium catalysis is the most prevalent method, other transition metals and oxidative procedures can also be employed for the deprotection of allyl groups. Cleavage of the allyloxycarbonyl group has been achieved using nickel carbonyl under basic conditions, although this method involves a toxic reagent. google.comacs.org A cobalt-catalyzed method using a Co(II)/TBHP/(Me₂SiH)₂O system has been developed for the deprotection of allyl carboxylic esters. acs.org
Oxidative deprotection offers a metal-free alternative. One such method involves the hydroxylation of the allyl group's double bond, followed by periodate (B1199274) scission of the resulting vicinal diol. organic-chemistry.org This sequence, when repeated on the enol tautomer of the intermediate aldehyde, releases the deprotected functional group. organic-chemistry.org
Substrate Scope and Synthetic Efficiency Considerations
The synthetic methodologies involving this compound and its analogs generally exhibit a broad substrate scope and high efficiency. The palladium-catalyzed synthesis of N-aryl carbamates tolerates a wide range of alcohols, including primary, secondary, and sterically hindered variants, as well as phenols. organic-chemistry.org The use of aryl triflates as electrophiles expands the scope to include reactive nucleophiles like benzyl alcohol and thiols. organic-chemistry.orgmit.edu
The extrusive alkylation of carbamates, a method for synthesizing tertiary amines, demonstrates broad substrate and functional group tolerance. nih.gov This method is particularly effective for carbamates derived from primary, allylic, propargylic, and benzylic alcohols. nih.gov
In the context of protecting groups, the allyloxycarbonyl group is known for its high removal efficiency. Deprotection is often rapid and occurs in near-quantitative yields under mild conditions, without affecting other common protecting groups such as acetyl, benzoyl, benzyl, and azido (B1232118) groups. researchgate.net This orthogonality is a key factor in its widespread application in complex syntheses. iris-biotech.deiris-biotech.denih.gov The efficiency of the deprotection can be influenced by the choice of catalyst and scavenger system, as highlighted in the various palladium-catalyzed methods. google.comuva.nlthieme-connect.com
Allylic Substitution and Rearrangement Mechanisms
Allylic substitution reactions are fundamental transformations that install a new functional group at the allylic position. In the context of allyl carbamates, these reactions are often catalyzed by palladium, proceeding through characteristic intermediates.
The cornerstone of palladium-catalyzed allylic substitution is the formation of a π-allyl palladium complex. matthey.com The process, often referred to as the Tsuji-Trost reaction, initiates with the coordination of a zerovalent palladium species, such as Pd(PPh₃)₄, to the alkene of the allyl group in this compound. organic-chemistry.orgwikipedia.org This initial step forms an η² π-allyl-Pd(0) complex. organic-chemistry.org
Following coordination, the palladium atom undergoes oxidative addition into the carbon-oxygen bond of the carbamate. This step involves the expulsion of the p-tolylcarbamate leaving group with an inversion of configuration at the carbon atom, resulting in the formation of a cationic η³-π-allyl-Pd(II) complex. wikipedia.org This η³-allyl complex is the key reactive intermediate, where the three carbon atoms of the allyl group are bound to the palladium center. wikipedia.org These complexes are electrophilic and are poised for attack by a wide range of nucleophiles. wikipedia.org The stability and reactivity of these intermediates can be tuned by the choice of ligands on the palladium center. wikipedia.org
The subsequent step in the Tsuji-Trost reaction is the attack of a nucleophile on the π-allyl palladium intermediate. The pathway of this attack, and consequently the stereochemistry of the final product, is highly dependent on the nature of the nucleophile, which is often categorized as "soft" or "hard". wikipedia.org This classification is generally based on the pKa of the nucleophile's conjugate acid. nih.gov
Hard Nucleophiles : These are generally unstabilized nucleophiles from pronucleophiles with a pKa greater than 25. nih.gov Hard nucleophiles are believed to attack the palladium metal center first in a process like transmetallation. nih.gov This is followed by reductive elimination to form the new carbon-nucleophile bond. This pathway results in an attack from the same face as the palladium, leading to a net inversion of stereochemistry relative to the starting material. wikipedia.orgnih.gov
The regioselectivity of the nucleophilic attack on unsymmetrical allyl systems typically favors the less sterically hindered terminus of the π-allyl complex. organic-chemistry.org
| Nucleophile Type | pKa of Conjugate Acid | Mechanism of Attack | Stereochemical Outcome |
| Soft | < 25 | External attack on allyl ligand | Net Retention (Double Inversion) |
| Hard | > 25 | Attack on metal center (transmetallation) followed by reductive elimination | Net Inversion (Single Inversion) |
Beyond substitution, allylic carbamates can undergo rearrangement reactions catalyzed by transition metals. Palladium(II) complexes, such as Pd(CH₃CN)₂Cl₂, have been shown to catalyze the isomerization of allylic esters. cdnsciencepub.com Studies have demonstrated that allylic carbamates rearrange more rapidly than corresponding allylic acetates or carbonates under these conditions. cdnsciencepub.com
The proposed mechanism for this rearrangement involves a cyclization-induced process. The palladium(II) center coordinates to the carbamate, facilitating a cyclization that leads to an intermediate which then reopens to yield the isomerized allylic carbamate. cdnsciencepub.com The rate of this rearrangement is influenced by the ability of the "X" group (in this case, the tolyl-amino group) to stabilize the positive charge on the ester carbonyl carbon during the cyclization, explaining the faster rate for carbamates compared to other esters. cdnsciencepub.com
Sigmatropic Rearrangements
Sigmatropic rearrangements are concerted, pericyclic reactions where a sigma bond migrates across a π-system. Allyl carbamates are precursors for several powerful orgsyn.orgorgsyn.org-sigmatropic rearrangements.
The allyl carbamate scaffold is a precursor for powerful orgsyn.orgorgsyn.org-sigmatropic rearrangements, which are efficient for creating carbon-nitrogen bonds with high stereocontrol.
One notable transformation is the Ichikawa rearrangement , which begins with the dehydration of an allyl carbamate. chem-station.com Using reagents like triphenylphosphine (B44618) and carbon tetrabromide (Appel conditions) or trifluoroacetic anhydride, the carbamate is converted in situ to a transient allyl cyanate. orgsyn.orgchem-station.comchimia.ch This intermediate immediately undergoes a orgsyn.orgorgsyn.org-sigmatropic rearrangement, even at low temperatures (below 0 °C), to form a stable allyl isocyanate. chem-station.com The isocyanate can then be trapped with various nucleophiles, such as alcohols, to yield a new carbamate product. chem-station.com This rearrangement proceeds through a concerted, six-membered cyclic transition state and is known for its high degree of stereoselectivity, transferring chirality with high fidelity. orgsyn.org
Another important reaction is the decarboxylative aza-Claisen rearrangement . N-substituted allylic carbamates, such as N-tosylcarbamates, can undergo a base-induced rearrangement catalyzed by soft Lewis acids like Gold(I). acs.orgorganic-chemistry.org The base deprotonates the carbamate nitrogen, and the resulting anion undergoes a gold-activated cyclization, followed by a Grob-type fragmentation that releases carbon dioxide and forms the N-tosyl allylic amine product. organic-chemistry.org This transformation is highly regio- and stereoselective. acs.orgorganic-chemistry.org
A less common but related transformation is the 1,3-dioxa- orgsyn.orgorgsyn.org-sigmatropic rearrangement . This can occur when branched allylic alcohols react with activated isocyanates (like p-toluenesulfonyl isocyanate) to form an initial O-allyl carbamate. acs.orgnih.gov This carbamate can then undergo a rearrangement, particularly when the allylic substituent is an electron-rich aromatic ring, to yield a rearranged (E)-cinnamyl carbamate. acs.orgnih.gov
| Rearrangement Name | Precursor | Key Intermediate | Product | Key Features |
| Ichikawa Rearrangement | Allyl Carbamate | Allyl Cyanate | Allyl Isocyanate | Dehydration followed by spontaneous rearrangement; High stereoselectivity. orgsyn.orgchem-station.com |
| Decarboxylative Aza-Claisen | N-Tosyl Allyl Carbamate | Anionic Carbamate | N-Tosyl Allylic Amine | Base-induced, metal-catalyzed; Releases CO₂. acs.orgorganic-chemistry.org |
| 1,3-Dioxa- orgsyn.orgorgsyn.org-Sigmatropic | O-Allyl Carbamate | (none) | Rearranged Allyl Carbamate | Occurs with activated isocyanates and specific substrates. acs.orgnih.gov |
To understand the orgsyn.orgorgsyn.org-sigmatropic rearrangements of allyl carbamates, it is instructive to consider the classic Claisen rearrangement of allyl aryl ethers. libretexts.org When heated (typically around 250 °C), an allyl aryl ether undergoes an intramolecular, concerted rearrangement to produce an o-allylphenol. libretexts.orgmedjchem.com
The mechanism involves the formation of a C-C bond between the terminal carbon of the allyl group and the ortho position of the aromatic ring, simultaneous with the cleavage of the ether C-O bond. libretexts.org This pericyclic reaction proceeds through a six-membered, chair-like transition state. The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the stable, aromatic o-allylphenol product. libretexts.orgnsf.gov This reaction serves as the archetypal thermal orgsyn.orgorgsyn.org-sigmatropic rearrangement and provides a mechanistic benchmark for the analogous nitrogen- and oxygen-centered rearrangements observed in carbamate systems.
Radical Reaction Pathways
Radical reactions offer unique pathways for the functionalization of organic molecules by accessing intermediates that are often difficult to generate through ionic mechanisms. chemrxiv.org For substrates like this compound, radical pathways enable a variety of transformations, including complex cyclizations and rearrangements.
Photoinduced Radical-Mediated Cyclization (RMC) represents a powerful strategy for constructing cyclic structures. In systems analogous to this compound, such as N-aryl allyl carbamates and N-aryl-4-pentenamides, this process can be initiated to form heterocyclic products. rsc.org A plausible mechanism, based on related transformations, begins with the generation of an amidyl radical on the nitrogen atom of the carbamate. rsc.orgresearchgate.net This is often achieved through a hydrogen atom abstraction (HAT) or via photoinduced electron transfer (PET). rsc.orgnih.gov
The resulting amidyl radical readily undergoes an intramolecular 5-exo-trig cyclization onto the pendant allyl group. rsc.orgmdpi.com This step is kinetically favored according to Baldwin's rules and results in the formation of a five-membered ring and a new carbon-centered radical. mdpi.comscripps.edu This radical intermediate can then be trapped by another species in the reaction mixture to yield the final functionalized product. For instance, in reactions catalyzed by silver (Ag), this carbon-centered radical can undergo a silver-promoted conjugate addition to an acceptor molecule. rsc.org
A related transformation is the visible light-promoted carboxylative cyclization of allyl amines with carbon dioxide, which uses perfluoroalkyl iodides as radical sources to produce oxazolidinones. rsc.org This highlights the utility of radical-initiated cyclizations for incorporating CO2 and forming valuable heterocyclic scaffolds under mild, photochemical conditions. rsc.org The general mechanism for the cyclization of N-aryl carbamate analogs is outlined below.
Plausible RMC Mechanism for N-Aryl Allyl Carbamate Analogs
| Step | Description | Intermediate |
|---|---|---|
| 1. Initiation | Generation of an amidyl radical from the N-H bond, often promoted by a photocatalyst or a chemical initiator. | Amidyl Radical |
| 2. Cyclization | Intramolecular 5-exo-trig addition of the amidyl radical to the double bond of the allyl group. | Carbon-Centered Radical |
| 3. Functionalization | The newly formed alkyl radical is trapped by a radical acceptor or participates in a subsequent reaction to form the final product. | Functionalized Heterocycle |
This table is a generalized representation based on analogous reactions described in the literature. rsc.orgresearchgate.net
While not directly demonstrated for this compound itself, the 1,2-Radical Migration (RaM) process is well-documented for the closely related allyl carboxylates and represents a significant potential reaction pathway. nih.govnih.gov This transformation, also known as the Surzur-Tanner rearrangement, allows for the 1,3-difunctionalization of allylic systems. nih.govdoi.org
The mechanism is typically initiated by the addition of a radical to the double bond of the allyl system. nih.govnih.gov This is often achieved under photoinduced conditions, where an electron donor-acceptor (EDA) complex may form between the substrate and a catalyst. chemrxiv.orgresearchgate.net Following the initial radical addition, the key step is a 1,2-migration of the radical from the β-position to the adjacent atom, which is accompanied by the transfer of the acyloxy group. doi.org By analogy, for this compound, this would involve the migration of the carbamoyl (B1232498) group. The process concludes with the resulting radical intermediate being trapped, for example, by a bromine-atom transfer agent in carbobromination reactions. nih.govnih.gov
Mechanistic studies on allyl carboxylates using radical traps and clock experiments have provided strong evidence for the involvement of radical intermediates. chemrxiv.orgdoi.org This reactivity expands the synthetic utility of allylic compounds, enabling the construction of structurally diverse molecules that would be challenging to access through other means. doi.org
Key Features of Photoinduced 1,2-RaM in Allyl Carboxylate Analogs
| Feature | Description | Reference |
|---|---|---|
| Catalysis | Often photoinduced and can be phosphine-catalyzed. | nih.gov, researchgate.net, nih.gov |
| Mechanism | Involves a non-chain radical process, formation of an EDA complex, 1,2-RaM, and a radical trapping step (e.g., Br-atom transfer). | nih.gov, researchgate.net, chemrxiv.org |
| Scope | Demonstrates broad functional group tolerance and is suitable for late-stage functionalization of complex molecules. | doi.org, nih.gov, nih.gov |
| Outcome | Achieves 1,3-difunctionalization of the allyl moiety, expanding the reaction profiles of these substrates. | nih.gov, nih.gov |
Carboxylation Reactions
The incorporation of carbon dioxide (CO2) into organic molecules is a highly valuable transformation for synthesizing carboxylic acids, as CO2 is an abundant and renewable C1 feedstock. illinois.edunih.gov Transition metal catalysis plays a crucial role in overcoming the inherent thermodynamic stability of CO2. illinois.edufrontiersin.org
Transition metal-catalyzed carboxylation reactions provide a powerful method for C-C bond formation under milder conditions than traditional methods that rely on highly reactive organometallics. illinois.edufrontiersin.org A common mechanistic pathway involves the insertion of CO2 into a metal-carbon bond. illinois.edu For substrates like this compound, the key is the in-situ formation of an allyl-metal intermediate, which is sufficiently nucleophilic to react with the electrophilic CO2. illinois.edufrontiersin.org
The catalytic cycle typically involves the generation of a low-valent transition metal species (e.g., Pd(0) or Ni(0)) which reacts with the allylic substrate to form a π-allyl metal complex. frontiersin.orgnih.gov This complex can then capture a CO2 molecule, leading to the formation of a metal carboxylate. Subsequent steps, which may include reductive elimination or transmetalation, release the carboxylated product and regenerate the active catalyst. frontiersin.org The efficiency and selectivity of these reactions are highly dependent on the choice of metal, ligands, and reaction conditions. nih.gov
The generation of an allyl metal intermediate is the pivotal step in the carboxylation of allylic substrates. frontiersin.org this compound can serve as a precursor to such intermediates, analogous to more commonly used substrates like allylic acetates, alcohols, or halides. illinois.edunih.gov The most common method for this transformation is the oxidative addition of a low-valent transition metal, such as Palladium(0), to the allylic system. researchgate.net
In this process, the metal center inserts into the carbon-oxygen bond of the carbamate, forming a π-allyl palladium(II) complex and releasing the carbamate anion. nih.gov This π-allyl complex is electrophilic, but in the presence of reducing agents or through other catalytic pathways, a nucleophilic σ-allyl metal species can be generated. illinois.edufrontiersin.org This nucleophilic intermediate readily attacks CO2 to form the desired carbon-carbon bond. frontiersin.org The reactivity of the allyl metal intermediate can be tuned by the ligands on the metal center, influencing the regioselectivity and efficiency of the carboxylation. rsc.org
Methods for Generating Allyl Metal Intermediates for Carboxylation
| Method | Description | Precursor Example |
|---|---|---|
| Oxidative Addition | A low-valent metal complex (e.g., Pd(0)) inserts into the C-X bond of an allylic electrophile. | Allyl Acetate, Allyl Carbamate |
| Transmetalation | An allyl group is transferred from one metal (e.g., Sn, B) to the catalytically active transition metal. | Allylstannane, Allylboronic ester |
| C-H Activation | A transition metal directly activates an allylic C-H bond, typically with the aid of an oxidant. | Alkenes |
This table summarizes general strategies applicable to forming intermediates that can undergo carboxylation. illinois.edufrontiersin.orgresearchgate.net
Other Mechanistic Studies
Beyond the specific pathways of radical cyclization and carboxylation, the this compound scaffold can participate in other mechanistically significant transformations. Palladium catalysis, in particular, has been employed for various functionalizations. For instance, palladium-catalyzed reactions can lead to the formation of N-aryl carbamates from aryl triflates and sodium cyanate in the presence of an alcohol, showcasing the manipulation of the carbamate moiety under catalytic conditions. nih.gov
Furthermore, cascade reactions initiated by the formation of an amidyl radical from N-aryl allyl carbamates have been developed. rsc.orgresearchgate.net In a silver-catalyzed reaction, N-aryl allyl carbamates can undergo a cascade cyclization and functionalization to yield 2-oxazolidinone (B127357) substituted quinone products. rsc.org This process involves the familiar 5-exo-trig cyclization of an amidyl radical, followed by the addition of the resulting carbon-centered radical to a quinone. rsc.org Such cascade processes are highly efficient, as they enable the construction of complex molecular architectures in a single operational step.
Bimolecular Nucleophilic Substitution (SN2) Pathways for Allyl Derivatives
Bimolecular nucleophilic substitution (SN2) is a fundamental reaction mechanism in organic chemistry where a nucleophile attacks an sp³-hybridized carbon atom, leading to the displacement of a leaving group in a single, concerted step. wikipedia.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, hence the term "bimolecular". wikipedia.org This mechanism involves a backside attack by the nucleophile, approaching the carbon atom at an angle of 180° to the carbon-leaving group bond. masterorganicchemistry.com This approach results in an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. wikipedia.orgmasterorganicchemistry.com
Allylic compounds, such as this compound, are particularly well-suited substrates for SN2 reactions. libretexts.orgyoutube.com They typically exhibit enhanced reactivity compared to their saturated counterparts like secondary alkyl halides. libretexts.org The increased reaction rate is attributed to the stabilization of the pentacoordinate transition state. wikipedia.org Specifically, hyperconjugation occurs between the orbital of the incoming nucleophile and the conjugated π-system of the adjacent double bond in the allylic group, lowering the activation energy of the transition state. libretexts.org
The reactivity in SN2 reactions is highly sensitive to steric hindrance. wikipedia.org The general order of reactivity for substrates is methyl > primary > secondary >> tertiary. wikipedia.org Since the allyl group in this compound is a primary substrate, it is highly susceptible to SN2 attack. wikipedia.orgyoutube.com
A competing reaction pathway for allylic systems is the SN2' reaction. nih.gov In this pathway, the nucleophile attacks the γ-carbon (the carbon at the opposite end of the double bond from the leaving group) in a concerted process that includes a rearrangement of the double bond and expulsion of the leaving group. nih.gov The competition between the SN2 and SN2' pathways is influenced by factors such as the structure of the substrate, the nature of the nucleophile, and the reaction conditions. nih.gov While the direct SN2 pathway is often favored, the SN2' pathway can become dominant if the α-carbon is sterically hindered. nih.gov In the context of this compound, the carbamate moiety can act as a leaving group, particularly after activation or in the presence of certain catalysts, such as palladium, which can form π-allyl complexes. nih.gov
| Substrate Type | Relative Reactivity | Reason |
|---|---|---|
| Methyl | Fastest | Minimal steric hindrance. wikipedia.org |
| Primary | Fast | Low steric hindrance. wikipedia.org |
| Allylic (Primary) | Very Fast | Low steric hindrance and transition state stabilization via hyperconjugation. libretexts.org |
| Secondary | Slow | Increased steric hindrance. wikipedia.org |
| Tertiary | No Reaction | Severe steric hindrance prevents backside attack. wikipedia.org |
Oxidative Dearomatization and Intramolecular Cyclizations
The structure of this compound also allows for more complex transformations that involve both the aromatic ring and the allylic carbamate portion. Oxidative dearomatization is a powerful synthetic strategy that converts flat, aromatic compounds into more complex, three-dimensional molecules with increased saturation and stereoisomeric potential. rsc.org This process removes the aromaticity of the ring through an oxidation reaction, making it susceptible to further transformations. rsc.org For the p-tolyl group in this compound, oxidative dearomatization, for instance using hypervalent iodine reagents, can generate highly reactive intermediates like cyclohexa-2,4-dienone synthons. mdpi.com The oxidative dearomatization of p-substituted phenols is known to produce meso-cyclohexadienones, which can then undergo further reactions. ucsb.edu
These reactive intermediates can be trapped in intramolecular cyclization reactions. Allyl carbamates are versatile precursors for the synthesis of various nitrogen-containing heterocycles, such as oxazolidinones and other cyclic carbamates. digitellinc.comresearchgate.net These intramolecular cyclizations are often promoted by catalysts and involve the reaction of the nitrogen atom or the carbamate oxygen with the pendent allyl group. scispace.com
Several methods have been developed to achieve these cyclizations:
Photocatalysis : Using organic photocatalysts, a single electron transfer can initiate an intramolecular cyclization of allyl carbamates to form cyclic carbamates. digitellinc.com
Metal Catalysis : Palladium catalysts can be used in the carboamination of allyl carbamates. scispace.com Copper-based systems have also been employed to produce functionalized cyclic carbamates. mdpi.com
Hypervalent Iodine Reagents : These reagents can mediate the oxidative cyclization of allylcarbamates to yield substituted oxazolidinones. researchgate.net
Halocyclization : In the presence of an electrophilic halogen source, allyl carbamates undergo regioselective aminohalogenation to form halogenated heterocycles. scispace.comresearchgate.net
A common mechanistic feature in these reactions is the formation of a key intermediate, such as an N-centered amidyl radical. scispace.com This radical can then undergo a regioselective 5-exo-trig cyclization onto the double bond of the allyl group, leading to the formation of a five-membered ring, a common structural motif in therapeutically important molecules. digitellinc.comscispace.com
| Catalyst/Reagent Type | Method | Product Type | Reference |
|---|---|---|---|
| Organic Dyes | Photocatalysis | Cyclic Carbamates | digitellinc.comscispace.com |
| Palladium (Pd) Complexes | Metal-Catalyzed Carboamination | Arylated Cyclic Carbamates | scispace.com |
| Copper (Cu) Complexes | Metal-Catalyzed Cyclization | CF₃-Functionalized Cyclic Carbamates | mdpi.com |
| Hypervalent Iodine(III) Reagents | Oxidative Cyclization | Substituted Oxazolidinones | researchgate.net |
| Electrophilic Halogen Sources (e.g., NBS) | Halocyclization / Bromoaminocyclization | Bromo-oxazinanones / Halogenated Oxazolidinones | scispace.comresearchgate.net |
Table of Compounds
Catalytic Systems in Allyl P Tolylcarbamate Chemistry
Palladium-Based Catalysis
Palladium catalysis is a cornerstone in allylic functionalization, providing versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity and selectivity of these transformations are intricately linked to the design of the supporting ligands.
The design of ligands in palladium-catalyzed allylic substitutions is a critical factor that dictates the outcome of the reaction, particularly its regio- and stereoselectivity. The formation of a η³-allyl palladium complex is a key mechanistic step, and the subsequent nucleophilic attack can be directed to different positions of the allyl fragment. researchgate.net The nature of the ligand influences the electronic and steric environment around the palladium center, thereby controlling the regioselectivity of the nucleophilic attack.
For instance, in the palladium-catalyzed allylic amination of vinyl aziridines, the ligand structure plays a crucial role in controlling regioselectivity. nih.gov A Hammett study revealed that while the electronic properties of the monomer have some effect, the regioselectivity is primarily controlled by the ligand-metal complex. nih.gov This highlights the power of ligand design in directing the outcome of the reaction.
Furthermore, the development of new ligand classes continues to expand the scope of palladium-catalyzed reactions. Chiral pyridine-phosphine ligands have been synthesized and successfully employed in the enantioselective palladium-catalyzed allylic substitution of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethylmalonate, achieving enantioselectivities up to 87%. researchgate.net Similarly, planar chiral C2-symmetric metallocenyl P,N-ligands have proven to be highly efficient in palladium-catalyzed asymmetric allylic aminations, yielding products with high enantioselectivities. rsc.org
The following table summarizes the effect of different ligand types on the outcomes of palladium-catalyzed allylic substitutions.
| Ligand Type | Reaction | Key Outcome | Reference |
| Phosphoramidite | Chain-growth allylic amination of vinyl aziridines | High regioselectivity, primarily ligand-controlled | nih.gov |
| Pyridine-phosphine | Allylic substitution of 1,3-diphenyl-2-propenyl acetate | Enantioselectivities up to 87% | researchgate.net |
| Metallocenyl P,N-ligands | Asymmetric allylic amination | High enantioselectivities | rsc.org |
The use of chiral ligands in palladium-catalyzed allylic substitution is a powerful strategy for the synthesis of enantioenriched molecules. uwindsor.ca The asymmetric induction in these reactions typically occurs remotely from the chiral ligand, as both the leaving group departure and nucleophilic attack happen on the face of the π-allyl system opposite to the metal. uwindsor.ca
A variety of chiral ligands have been developed and successfully applied in these transformations. For example, planar chiral 1-phosphino-2-sulfenylferrocene ligands have demonstrated very high enantioselectivities in the palladium-catalyzed allylic substitution of 1,3-diphenyl-2-propenyl acetate with both carbon and nitrogen nucleophiles. organic-chemistry.org The P,S-bidentate nature of these ligands and the formation of a single epimer on the sulfur atom upon complexation with palladium are key to their success. organic-chemistry.org
The development of modular ligand libraries has also been instrumental in advancing enantioselective palladium catalysis. nih.gov Computational methods, such as the quantum-guided molecular mechanics (Q2MM) approach, have been used to develop transition state force fields (TSFF) to predict stereoselectivity and understand the interactions leading to high selectivity in palladium-catalyzed allylic amination reactions. nih.gov This synergy between experimental and theoretical approaches facilitates the rational design of more efficient catalytic systems. nih.gov
The table below presents examples of chiral ligands and their performance in enantioselective palladium-catalyzed allylic substitutions.
| Chiral Ligand | Substrate | Nucleophile | Enantiomeric Excess (ee) | Reference |
| (R)-BINAP | 1,3-diphenylallyl acetate | Aqueous Ammonia | 87% | organic-chemistry.org |
| 1-Phosphino-2-sulfenylferrocenes | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | up to 99.5% | organic-chemistry.org |
| Pyridine-phosphine ligands | 1,3-diphenyl-2-propenyl acetate | Dimethylmalonate | up to 87% | researchgate.net |
Oxidative palladium catalysis provides a direct route for the functionalization of allylic C-H bonds, avoiding the need for pre-functionalized substrates. researchgate.netrsc.org This approach is particularly valuable for the synthesis of complex molecules. nih.gov The mechanism typically involves the formation of a η³-allyl palladium complex, which then undergoes nucleophilic attack, followed by re-oxidation of the resulting Pd(0) species to regenerate the active Pd(II) catalyst. researchgate.net
A variety of oxidants have been employed in these reactions, including benzoquinone and, more recently, molecular oxygen with the aid of specific nitrogen-containing ligands. researchgate.net The choice of oxidant and ligand can significantly impact the reaction's efficiency and selectivity. For instance, palladium-catalyzed oxidation of hindered alkenes to linear allylic esters has been achieved using palladium(II) benzoate, 4,5-diazafluoren-9-one, and benzoquinone as the catalytic system, with tert-butyl benzoyl peroxide as the oxidant. nih.gov
The scope of nucleophiles in oxidative allylic C-H amination has also been expanded. For example, a palladium-catalyzed allylic C-H amination of alkenes with N-fluorodibenzenesulfonimide (NFSI) has been developed, where a catalytic amount of water was found to play a crucial role. rsc.org This methodology was further extended to the amination of alkenes with N-tosylcarbamates using Selectfluor as the oxidant in water at room temperature. rsc.org
Nickel-Based Catalysis
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium catalysis for a range of transformations, including the synthesis and functionalization of carbamates.
A novel approach for the synthesis of O-aryl carbamates, which can be precursors to compounds like allyl p-tolylcarbamate, utilizes dual nickel photocatalysis. acs.org This method allows for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide under visible light and at ambient CO2 pressure, avoiding the use of toxic reagents like phosgene (B1210022). acs.orgresearchgate.netnih.gov
The reaction proceeds through a Ni(I)-Ni(III) catalytic cycle, where the active Ni(I) species is generated by a photocatalyst. acs.orgnih.gov The physical properties of the photocatalyst are critical for achieving high selectivity and activity. acs.org A series of new phthalonitrile (B49051) photocatalysts have been synthesized and shown to be effective in promoting the formation of O-aryl carbamates over potential byproducts. acs.org This method represents a milder and more sustainable route to O-aryl carbamates compared to traditional methods. acs.orgnih.gov
Nickel-catalyzed allylic transformations offer complementary reactivity to palladium-catalyzed systems. The control of regioselectivity and enantioselectivity in these reactions is a key area of research.
In the nickel-catalyzed carboxylation of allylic alcohols, density functional theory (DFT) calculations have provided insights into the factors controlling regioselectivity. bohrium.com The steric hindrance between CO2 and the allylic group during the coordination step is primarily responsible for the regioselectivity favoring the terminal carbon atom. bohrium.com
For enantioselective transformations, chiral ligands are employed to control the stereochemical outcome. Nickel complexes bearing chiral diphosphine ligands, such as (S)-Tol-MeO-BIPHEP, are effective catalysts for the asymmetric allylic alkylation of β-ketoesters with allylic alcohols, proceeding with high enantioselectivity. researchgate.net Furthermore, enantiospecific nickel-catalyzed cross-coupling of unsymmetric 1,3-disubstituted allylic pivalates with arylboroxines has been developed, relying on BnPPh2 as a supporting ligand for the nickel(0) catalyst. acs.org This method demonstrates excellent functional group tolerance and provides access to 1,3-diaryl allylic products with high yields and stereochemical fidelity. acs.org
The following table highlights strategies for controlling selectivity in nickel-catalyzed allylic transformations.
| Transformation | Strategy for Control | Key Finding | Reference |
| Carboxylation of allylic alcohols | Steric hindrance | Regioselectivity is determined by steric effects during CO2 coordination. | bohrium.com |
| Asymmetric allylic alkylation | Chiral diphosphine ligands | High enantioselectivity achieved with ligands like (S)-Tol-MeO-BIPHEP. | researchgate.net |
| Enantiospecific cross-coupling | Supporting ligand (BnPPh2) | Enables high yields and stereochemical fidelity in the coupling of allylic pivalates. | acs.org |
Derivatization and Advanced Synthetic Applications of Allyl P Tolylcarbamate Scaffolds
Synthesis of Complex Organic Molecules
The strategic incorporation of allyl p-tolylcarbamate facilitates the synthesis of a variety of complex organic molecules, including non-natural amino acids and heterocyclic systems.
Incorporation into α-Alkyl- and α-Aryl-Substituted Serine Derivatives
A key application of allyl carbamates, including this compound, is in the synthesis of α-alkyl- and α-aryl-substituted serine derivatives. This transformation is achieved through a researchgate.netresearchgate.net-sigmatropic rearrangement of the corresponding allyl carbamates, which are derived from allyl alcohols. researchgate.netrsc.org The stereoselectivity of this rearrangement is notably dependent on the geometry of the double bond in the starting allyl derivative. For instance, the rearrangement of (S,Z)-allyl carbamates yields (S)-tertiary allylamines, while the (S,E)-isomers lead to the formation of (R)-allylamines. researchgate.net This method provides a pathway to previously challenging to synthesize enantioenriched α-allyl-α-aryl α-amino acids. nih.gov
The synthesis of the precursor allyl alcohols can be accomplished through several methods, including Stille or Negishi coupling reactions, or via enzymatic kinetic resolution. researchgate.netrsc.org This versatility allows for the preparation of a wide range of substituted serine derivatives.
Table 1: Synthesis of α-Substituted Serine Derivatives
| Starting Material | Key Transformation | Product |
|---|
Preparation of Functionalized Pyrrolidine (B122466) Derivatives
Allyl carbamates are valuable precursors for the synthesis of functionalized pyrrolidine derivatives. For example, allyl 3-methanesulphonyloxy-pyrrolidine-1-carboxylate can be prepared and subsequently converted to allyl 3-amino-pyrrolidine-1-carboxylate. google.com This transformation highlights the utility of the allyl carbamate (B1207046) group as a protecting group and a precursor for further functionalization. The synthesis of various functionalized diethyl(pyrrolidin-2-yl)phosphonates has also been reported, starting from C-phosphorylated nitrones and proceeding through isoxazolidine (B1194047) intermediates. mdpi.com These methods provide access to a diverse range of substituted pyrrolidines, which are important scaffolds in medicinal chemistry.
Access to Imidazo[1,2-a]pyridines and Related Heterocycles
While direct use of this compound in the synthesis of imidazo[1,2-a]pyridines is not explicitly detailed, the broader chemistry of related structures provides insight into potential synthetic routes. The synthesis of 3-substituted imidazo[1,2-a]pyridines can be achieved from readily available benzyl (B1604629)/allyl/propargyl halides and 2-aminopyridines. rsc.org This suggests that allyl-functionalized precursors can be key in forming this heterocyclic core. Various catalytic systems, including copper-catalyzed aerobic oxidation and catalyst-free microwave-assisted reactions, have been developed to facilitate the annulation reaction to form imidazo[1,2-a]pyridines and related structures. organic-chemistry.orgnih.gov These methods often involve the reaction of an aminopyridine with a ketone or an α-bromoketone. organic-chemistry.orgnih.gov The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is another powerful tool for synthesizing these heterocycles. beilstein-journals.orgmdpi.com
Role in Polymer Chemistry and Materials Science
Allyl-functionalized compounds, including carbamates, play a significant role as monomers and comonomers in polymerization processes, contributing to the development of advanced materials. wikipedia.org
Allyl Carbamates as Monomers and Co-monomers in Polymerization Processes
Allyl monomers, with the general structure H2C=CH-CH2R, are known to polymerize, although often at a slower rate than vinyl monomers, typically yielding oligomers or low molecular weight polymers. The polymerization of allyl monomers can proceed through free-radical addition. nih.gov However, for some allyl ethers, a radical-mediated cyclization (RMC) mechanism involving hydrogen atom transfer (HAT) has been proposed. nih.gov
Allyl-functionalized polymers are of interest due to the versatility of the allyl group for post-polymerization modification. nih.gov For instance, water-soluble allyl-functionalized polysaccharide carbamates have been synthesized and crosslinked via thiol-ene reactions to form hydrogels. mdpi.com The properties of these materials can be tailored by adjusting the degree of substitution of the allyl and other functional groups. mdpi.com The polymerization of allyl ether cyclic carbonates has also been demonstrated, with the retention of the cyclic carbonate moieties being a key feature for further functionalization. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| α-Alkyl-substituted serine derivatives |
| α-Aryl-substituted serine derivatives |
| (S,Z)-Allyl carbamates |
| (S,E)-Allyl carbamates |
| (S)-Tertiary allylamines |
| (R)-Allylamines |
| Allyl 3-methanesulphonyloxy-pyrrolidine-1-carboxylate |
| Allyl 3-amino-pyrrolidine-1-carboxylate |
| Diethyl(pyrrolidin-2-yl)phosphonates |
| Imidazo[1,2-a]pyridines |
| Benzyl halides |
| Allyl halides |
| Propargyl halides |
| 2-Aminopyridines |
| Substituted indolines |
| Alkyl aryl tertiary amines |
| Diazoesters |
| Indole (B1671886) acetamides |
| 3-Substituted indoles |
| o-Allylanilines |
| Vinyl monomers |
| Allyl ether cyclic carbonates |
Functionalization of Polymer Backbones with Allyl and Carbamate Units
The incorporation of both allyl and carbamate functionalities onto a polymer backbone can impart a combination of desirable properties, such as sites for post-polymerization modification and enhanced material characteristics. This compound can be utilized in strategies to achieve this dual functionalization.
One approach involves the synthesis of copolymers where this compound is incorporated as a comonomer. The allyl group provides a reactive handle for subsequent chemical transformations, while the carbamate group can enhance properties like adhesion, thermal stability, or solubility. For instance, polymers with pendant allyl groups are excellent candidates for modifications via thiol-ene click chemistry, epoxidation, or bromination reactions, allowing for the introduction of a wide array of other functional groups. nih.gov
Research on allyl-functionalized polysaccharide carbamates (AFCs) demonstrates a modular synthesis approach to create polymers with tailored properties. mdpi.com By reacting a polysaccharide backbone with reagents to introduce both allyl and carbamate groups, researchers can customize characteristics like water solubility. mdpi.com The resulting AFC derivatives possess reactive double bonds along the polymer backbone, making them suitable for creating advanced materials like responsive hydrogels through crosslinking reactions. mdpi.com This methodology highlights the potential of using building blocks like this compound to functionalize polymer backbones, where the allyl group can be used for crosslinking and the carbamate and tolyl groups can influence the polymer's physical properties.
The versatility of this approach is evident in the range of polymers that can be functionalized. Polyesters, polyethers, and polysaccharides are common polymer families that have been successfully modified with allyl functionalities, paving the way for diverse biomedical applications, including drug delivery and tissue engineering. nih.govnih.gov
Application as End-Capping Agents in Controlled Polymer Synthesis
In controlled or living polymerization techniques, precise control over the polymer chain ends is crucial for creating well-defined macromolecular architectures. This compound has been effectively employed as an end-capping agent, particularly in Atom Transfer Radical Polymerization (ATRP). researchgate.net
End-capping is a process that terminates the living polymer chain while simultaneously introducing a specific functional group at the chain end. When used as an end-capping agent, the allyl group of this compound provides a terminal functionality that can be used for further reactions. For example, in the synthesis of hydroxy-telechelic poly(methyl methacrylate) (PMMA), allyl N-(4-tolyl)carbamate was used to cap the polymer chains. researchgate.net The efficiency of this end-capping reaction was quantitatively determined using 1H NMR spectroscopy. researchgate.net
The general strategy for end-capping in living cationic polymerizations involves the quenching of the living polymeric cations with suitable nucleophiles or capping agents. frontiersin.org While various allyl compounds, such as allyl halides or allyl trimethyl silane, have been used for end-capping in different polymerization systems like Ring-Opening Metathesis Polymerization (ROMP) and living cationic polymerization, this compound offers the advantage of introducing both the versatile allyl group and the polar carbamate functionality. frontiersin.orgpku.edu.cn
The table below summarizes the application of allyl N-(4-tolyl)carbamate as an end-capping agent in a specific controlled polymerization system.
| Polymerization Method | Polymer Synthesized | End-Capping Agent | Purpose of End-Capping | Analytical Method for Efficiency |
| Atom Transfer Radical Polymerization (ATRP) | Hydroxy-telechelic Poly(methyl methacrylate) (PMMA) | Allyl N-(4-tolyl)carbamate | Introduce terminal allyl functionality | 1H NMR Spectroscopy |
Utilization as Chain Regulators in Polyoxazolidinone Synthesis
Polyoxazolidinones are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. The synthesis of these polymers, typically through the reaction of bisepoxides and biscarbamates, requires precise control over the molecular weight and chain length to achieve desired processing characteristics. This compound can function as a chain regulator in this process. google.com
A chain regulator, or chain stopper, is a monofunctional compound that reacts with the growing polymer chains, preventing them from becoming excessively long. In polyoxazolidinone synthesis, a monocarbamate, such as this compound, can be added to the reaction mixture. google.com It reacts with the terminal epoxide groups on the growing polymer chains, effectively terminating their growth and converting the reactive ends into stable, inert end groups. google.com
The timing of the addition of the chain regulator can be varied: it can be introduced at the beginning of the polymerization, during the reaction, or after the main reaction between the bisepoxide and biscarbamate is complete. google.com By carefully controlling the amount of the monocarbamate chain regulator, the final molecular weight and properties of the polyoxazolidinone can be tailored. For instance, using a monocarbamate as a chain regulator allows for the production of thermoplastic polyoxazolidinones that are thermally moldable and suitable for applications requiring high-temperature stability and transparency. google.com
The table below illustrates the role of monocarbamates as chain regulators in polyoxazolidinone synthesis.
| Polymer System | Reactants | Chain Regulator Type | Example Chain Regulator | Function of Regulator | Resulting Polymer |
| Polyoxazolidinone | Bisepoxide, Biscarbamate | Monocarbamate | This compound | Controls molecular weight by capping chain ends | Thermoplastic, thermally mouldable polyoxazolidinone |
Design of Multifunctional Additives for Material Enhancement
The distinct chemical moieties within this compound—the reactive allyl group, the polar carbamate linker, and the aromatic tolyl group—make it a candidate for development as a multifunctional additive for enhancing material properties. Multifunctional additives are single compounds that can impart several benefits to a material, such as improved processing, durability, and performance.
The concept is demonstrated by other complex molecules designed as additives. For example, a multifunctional rubber additive containing amine, thiourea, and allyl groups was synthesized to act as both an antioxidant and a vulcanization accelerator in styrene-butadiene rubber (SBR) composites. researchgate.net The allyl group in this additive could potentially participate in the vulcanization process, chemically grafting the molecule to the polymer matrix. researchgate.net
By analogy, the allyl group in this compound could be used to covalently bond the additive to a polymer matrix during crosslinking or grafting reactions, reducing the likelihood of migration or leaching over time. The carbamate group, being polar, could enhance adhesion between different phases in a composite material, for example, between reinforcing fibers and a polymer matrix. Furthermore, the tolyl group can improve the compatibility of the additive with aromatic polymers like polystyrene or polycarbonate. The combination of these features in one molecule presents an opportunity for creating additives that can simultaneously act as coupling agents, compatibilizers, and process aids.
Research into multifunctional additives is a growing field, with applications ranging from rubber composites to advanced materials like perovskite solar cells, where additives are used to improve crystalline quality and reduce defects. researchgate.netrsc.org The design of such additives is crucial for advancing material performance across various industries. dokumen.pub
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. mdpi.com DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of reaction pathways for complex chemical transformations.
In the context of allylic compounds, including carbamates, DFT studies have been extensively used to elucidate the mechanisms of transition metal-catalyzed reactions, such as those involving palladium. acs.orgacs.org For a molecule like allyl p-tolylcarbamate, a key reaction is the palladium-catalyzed allylic substitution. DFT calculations can model the entire catalytic cycle, including the initial oxidative addition of a Pd(0) complex to the allyl carbamate (B1207046), the formation of a zwitterionic π-allyl palladium intermediate, and the subsequent nucleophilic attack. mdpi.com
DFT studies provide crucial data on the energetics of these steps. For instance, calculations can determine the activation barriers for the formation of intermediates and the final products. mdpi.com These theoretical findings help to understand the factors that control the reaction's feasibility and rate. A study on a related system investigated the oxidative addition of a Pd(0) catalyst to an allene, forming a zwitterionic allenyl palladium intermediate, with a calculated energy barrier of 24.7 kcal/mol. mdpi.com
Furthermore, DFT is employed to understand the role of ligands and solvents in modulating the reaction mechanism. For example, in palladium-catalyzed allylic C-H activation, DFT modeling has supported a mechanism where a coordinated acetate (B1210297) acts as a base in an intramolecular fashion during the C-H activation step. acs.org These computational insights are vital for optimizing reaction conditions and designing more efficient catalytic systems.
Interactive Table 1: Representative Energy Barriers in a Pd-Catalyzed Allylic Reaction Cycle from DFT Studies. This table is a conceptual representation based on typical findings in the literature for related systems.
| Reaction Step | Calculated Parameter | Representative Value (kcal/mol) |
| Oxidative Addition | Activation Energy (ΔG‡) | 24.7 |
| Intermediate Formation | Reaction Energy (ΔG) | -2.5 |
| Nucleophilic Attack | Activation Energy (ΔG‡) | Varies with nucleophile |
| Reductive Elimination | Activation Energy (ΔG‡) | Varies with product |
Intrinsic Reaction Coordinate (IRC) Analysis for Mechanistic Pathway Elucidation
Once a transition state has been located using methods like DFT, it is crucial to confirm that it connects the intended reactants and products. Intrinsic Reaction Coordinate (IRC) analysis is a computational method used for this purpose. uni-muenchen.de An IRC calculation follows the minimum energy path downhill from a transition state structure on the potential energy surface, thereby mapping out the reaction pathway and verifying the connection between the transition state and the corresponding minima (reactants and products). github.iomissouri.edu
For a reaction involving this compound, such as a cycloaddition or a rearrangement, IRC analysis provides a detailed picture of the molecular transformations occurring along the reaction coordinate. nih.gov It can reveal whether a reaction is concerted (a single step) or stepwise (involving one or more intermediates). mdpi.com For example, in a proposed cycloaddition reaction, IRC can distinguish between a concerted [3+2] pathway and a stepwise radical-mediated pathway by tracing the geometric and energetic changes from the transition state. mdpi.com
The IRC path can also uncover unexpected intermediates or alternative reaction channels that might not be obvious from a static analysis of the reactants, products, and transition state. missouri.edu This detailed mechanistic information is invaluable for a comprehensive understanding of the reaction dynamics. The process involves calculating the path the molecule takes with zero kinetic energy, moving down from the transition state to the reactant and product valleys. uni-muenchen.de
Computational Modeling for Mechanistic Insight and Reactivity Prediction
Computational modeling encompasses a range of techniques, including DFT and molecular mechanics (MM), often used in combination (QM/MM methods), to gain deep mechanistic insights and predict the reactivity of molecules like this compound. nih.govnih.gov These models can predict various chemical properties and behaviors, such as regioselectivity and enantioselectivity in catalytic reactions. nih.gov
For instance, in the iridium-catalyzed formation of allylic carbamates, computational studies have been used to analyze stereoselectivity and regioselectivity. nih.gov By modeling the transition states for different diastereomeric pathways, researchers can predict which enantiomer will be the major product. nih.gov Such studies have shown that for certain reactions, the nucleophile itself may not be the determining factor in enantioselectivity. nih.gov
Computational models are also used to predict the reactivity of different functional groups within a molecule. For this compound, this could involve predicting the relative likelihood of reaction at the allylic double bond versus the aromatic ring or the carbamate group under specific conditions. By calculating global reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity, one can compare the reactivity of different sites within the molecule.
Interactive Table 2: Conceptual Reactivity Descriptors for this compound. These values are illustrative and would be determined through specific DFT calculations.
| Functional Group | Chemical Potential (μ) | Hardness (η) | Electrophilicity Index (ω) |
| Allyl Group | Moderate | Moderate | Moderate |
| Tolyl Group | Low | High | Low |
| Carbamate Group | High | Low | High |
These predictive capabilities are crucial for the rational design of new reactions and catalysts. mdpi.combiorxiv.orgrsc.org
Stereochemical Prediction and Control in Allylic Systems
Controlling stereochemistry is a central goal in modern organic synthesis, and computational methods play a significant role in predicting and rationalizing the stereochemical outcomes of reactions involving chiral molecules or catalysts. frontiersin.org For allylic systems, where reactions often create new stereocenters, understanding the factors that govern stereoselectivity is paramount.
In the context of reactions with this compound, computational modeling can be used to predict the diastereoselectivity or enantioselectivity. This is often achieved by comparing the energies of the transition states leading to the different stereoisomeric products. acs.org The lower energy transition state will correspond to the major product, and the energy difference between the diastereomeric transition states can be used to predict the stereochemical ratio.
For example, in reactions involving chiral catalysts, computational models can elucidate the noncovalent interactions between the substrate (this compound), the catalyst, and the reagents that are responsible for stereochemical induction. acs.org These interactions, such as hydrogen bonding or steric repulsion, create a chiral environment around the reacting center, favoring the formation of one stereoisomer over the other. DFT-level conformational analysis can explain the observed stereochemical outcomes, for instance, by applying models like the Felkin-Anh model to predict the favored direction of nucleophilic attack on a carbonyl group adjacent to a stereocenter. uni-hannover.de
Analytical Methodologies for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. rsc.orgnih.gov By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. rsc.orgambeed.com
For Allyl p-tolylcarbamate, ¹H and ¹³C NMR spectroscopy are indispensable for confirming its synthesis and purity. The ¹H NMR spectrum provides a unique fingerprint of the hydrogen atoms in the molecule, with characteristic chemical shifts and coupling patterns for the allyl, p-tolyl, and carbamate (B1207046) N-H protons. Similarly, the ¹³C NMR spectrum reveals the number and types of carbon environments.
Detailed analysis of the NMR spectra allows for the precise assignment of each signal to a specific atom or group of atoms in the molecule. For instance, in the ¹H NMR spectrum, the protons of the allyl group exhibit distinct signals: the -CH₂- protons adjacent to the oxygen atom, the vinylic -CH= proton, and the terminal =CH₂ protons. The aromatic protons of the p-tolyl group typically appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the tolyl group and the N-H proton of the carbamate group also have characteristic chemical shifts.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structures or to definitively assign overlapping signals by revealing proton-proton and proton-carbon correlations, respectively.
¹H NMR Data for this compound (CDCl₃) rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.31-7.28 | m | 2H | Aromatic CH |
| 7.14-7.12 | m | 2H | Aromatic CH |
| 6.81 | s | 1H | NH |
| 6.03-5.96 | m | 1H | -CH=CH₂ |
| 5.41-5.29 | m | 2H | -CH=CH₂ |
| 4.67 | d | 2H | O-CH₂- |
| 2.33 | s | 3H | Ar-CH₃ |
¹³C NMR Data for this compound (CDCl₃) rsc.org
| Chemical Shift (δ) ppm | Assignment |
| 153.45 | C=O |
| 135.24 | Aromatic C (quaternary) |
| 133.06 | Aromatic C (quaternary) |
| 132.56 | -CH=CH₂ |
| 129.54 | Aromatic CH |
| 118.87 | Aromatic CH |
| 118.14 | -CH=CH₂ |
| 65.79 | O-CH₂- |
| 20.78 | Ar-CH₃ |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemistry-chemists.com For the characterization of this compound, MS provides crucial information about its molecular weight and elemental composition. researchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass of the molecular ion. chemistry-chemists.com
In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak ([M]⁺) would be observed, corresponding to the intact molecule that has lost one electron. The fragmentation pattern of the molecular ion provides valuable structural information. msu.edu Key fragmentation pathways for this compound would likely involve the cleavage of the carbamate and allyl groups. For instance, the loss of the allyl radical (•CH₂CH=CH₂) would result in a significant fragment ion. Another characteristic fragmentation would be the formation of the stable allyl cation at m/z 41. msu.edu Analysis of these fragment ions helps to piece together the structure of the original molecule. figshare.com
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Identity |
| 191 | [M]⁺ (Molecular Ion) |
| 150 | [M - C₃H₅]⁺ |
| 134 | [p-tolyl isocyanate]⁺ |
| 107 | [p-tolyl]⁺ |
| 91 | [tropylium ion]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. rsc.org
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups within its structure. The presence of a strong absorption band in the region of 1730-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carbamate group. rsc.orgnist.gov The N-H stretching vibration of the carbamate typically appears as a sharp to moderately broad peak around 3300 cm⁻¹. The presence of the allyl group is confirmed by C=C stretching absorption around 1645 cm⁻¹ and =C-H stretching absorptions just above 3000 cm⁻¹. nih.gov The aromatic p-tolyl group would show characteristic C-H stretching vibrations in the 3100-3000 cm⁻¹ region and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. nist.gov
Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 | N-H | Stretch |
| ~3080 | =C-H (alkene) | Stretch |
| ~3030 | =C-H (aromatic) | Stretch |
| ~2960-2850 | C-H (alkyl) | Stretch |
| ~1700 | C=O (carbamate) | Stretch |
| ~1645 | C=C (alkene) | Stretch |
| ~1600, ~1510 | C=C (aromatic) | Stretch |
| ~1220 | C-O | Stretch |
| ~1050 | C-N | Stretch |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. organic-chemistry.orgutah.edu This technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data can be used to construct a three-dimensional electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. organic-chemistry.org
While no public crystal structure data for this compound is currently available, X-ray crystallography would be the ideal technique to unambiguously determine its solid-state conformation. Such an analysis would reveal the planarity of the carbamate group, the orientation of the allyl and p-tolyl substituents relative to each other, and any intermolecular interactions, such as hydrogen bonding involving the N-H group, that dictate the crystal packing. The process would involve growing a suitable single crystal of this compound, followed by data collection on a diffractometer and subsequent structure solution and refinement. utah.edu
Kinetic Studies for Reaction Pathway Analysis
Kinetic studies are fundamental to understanding the mechanism of a chemical reaction by measuring the reaction rate and its dependence on various factors such as concentration of reactants, temperature, and catalysts. scielo.org.mx For this compound, kinetic studies can elucidate the mechanism of its synthesis, for example, from the reaction of p-tolyl isocyanate with allyl alcohol, or its subsequent reactions.
By systematically varying the concentrations of the reactants and monitoring the rate of product formation, the rate law for the reaction can be determined. The rate law provides insight into the molecularity of the rate-determining step of the reaction. For instance, a reaction that is first-order in both p-tolyl isocyanate and allyl alcohol would suggest a bimolecular mechanism in the rate-determining step.
Furthermore, the effect of temperature on the reaction rate can be studied to determine the activation parameters, such as the activation energy (Ea), which provides information about the energy barrier of the reaction. hmdb.ca Kinetic studies on related systems, such as the solvolysis of allyl chloroformate, have been used to distinguish between different reaction pathways, such as bimolecular addition-elimination and unimolecular ionization mechanisms. nih.gov Similar studies on the reactions of this compound could provide a detailed understanding of its reactivity and the intermediates involved in its transformations. researcher.lifenih.gov
Q & A
Q. What are the optimal synthetic routes for Allyl p-tolylcarbamate, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis of allyl carbamates typically involves nucleophilic substitution between allyl chloroformate and substituted anilines. For this compound, reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) must be systematically optimized. For example, using aprotic solvents like dichloromethane at 0–5°C minimizes side reactions, while dropwise addition of p-toluidine ensures controlled exothermicity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the product with >95% purity. Experimental design should follow iterative optimization frameworks, such as Design of Experiments (DoE), to evaluate variable interactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming the allyl and p-tolyl moieties. For instance, the allyl group exhibits characteristic splitting patterns (e.g., doublets of doublets at δ 4.5–5.5 ppm for protons adjacent to the carbamate oxygen). Infrared (IR) spectroscopy identifies the carbamate carbonyl stretch (~1700 cm⁻¹). Mass spectrometry (EI/ESI-MS) confirms molecular weight and fragmentation patterns. Discrepancies in data (e.g., unexpected coupling constants) should be resolved using 2D NMR (COSY, HSQC) or computational validation (e.g., comparing experimental and DFT-calculated spectra) .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model the electronic structure of this compound, including frontier molecular orbitals (HOMO/LUMO) and charge distribution. For example, the electron-deficient carbamate carbonyl is susceptible to nucleophilic attack, which DFT can quantify via Fukui indices. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Validation requires comparing predicted activation energies with kinetic data from experimental nucleophilic substitution studies .
Q. What experimental strategies resolve contradictions in reported toxicity data for carbamate derivatives like this compound?
- Methodological Answer : Contradictions often arise from variability in test models (e.g., in vitro vs. in vivo) or exposure protocols. Standardized assays (e.g., OECD TG 429 for skin sensitization) should be replicated under controlled conditions. For mechanistic clarity, combine toxicogenomics (RNA-seq) with metabolomics to identify pathways affected by carbamate metabolites. Dose-response studies (e.g., 14-day rat gavage trials) can establish NOAEL/LOAEL thresholds, with necropsy data analyzed for organ-specific lesions (Table 2, ). Cross-reference findings with structural analogs (e.g., allyl isothiocyanate) to infer toxicity mechanisms .
Q. How can time-resolved spectroscopy elucidate the excited-state dynamics of this compound?
- Methodological Answer : Ultrafast transient absorption spectroscopy (femto- to nanosecond resolution) tracks photochemical behavior. This compound’s π→π* transitions can be probed using 266 nm excitation, with decay kinetics analyzed via global fitting. Compare results with allyl radical studies (e.g., 1MA/2MA systems, where A-state lifetimes are ~3 eV) to identify similarities in non-radiative decay pathways. Theoretical support from CASSCF calculations helps assign transient species .
Q. What safety protocols are essential when handling this compound, considering its structural analogs?
- Methodological Answer : Given the flammability and respiratory hazards observed in allyl compounds (e.g., allyl chloride), handling requires inert-atmosphere gloveboxes, explosion-proof equipment, and fume hoods with >100 ft/min face velocity. Personal protective equipment (PPE) should include nitrile gloves and APR/P100 respirators. Storage must avoid oxidizers (e.g., peroxides) and moisture, with spill containment using vermiculite. Emergency protocols should align with GHS H225/H319/H335 guidelines (Table 2, ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
